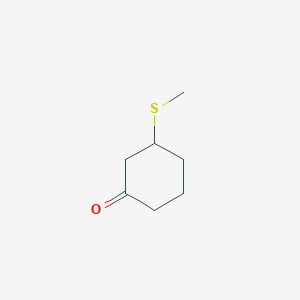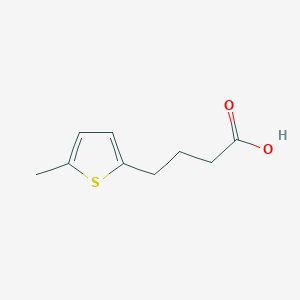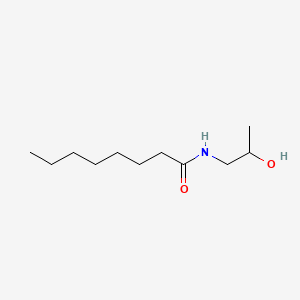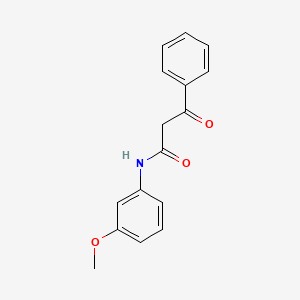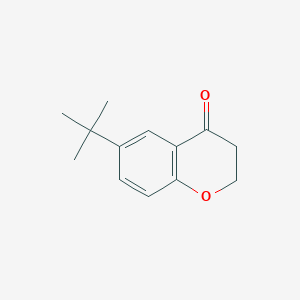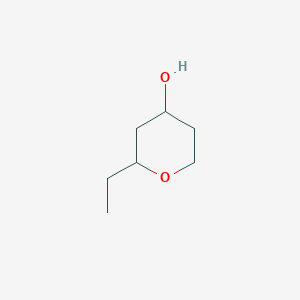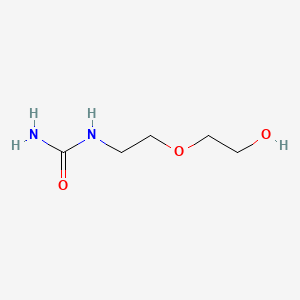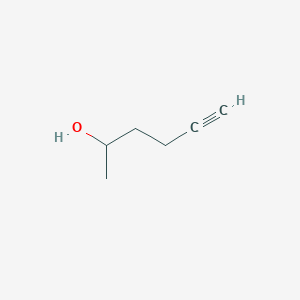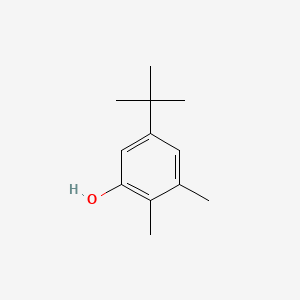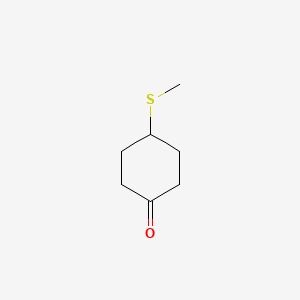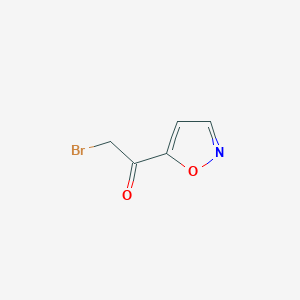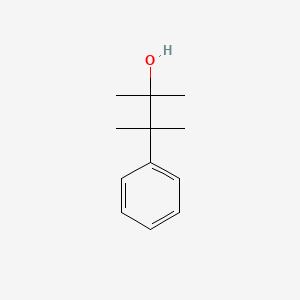
2,3-Dimethyl-3-phenylbutan-2-ol
説明
2,3-Dimethyl-3-phenylbutan-2-ol is a chemical compound with the CAS Number: 2371-91-7 . It has a molecular weight of 178.27 and is typically in powder form .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 31 bonds, including 13 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 tertiary alcohol .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and others were not found in the search results.科学的研究の応用
Stereochemistry in Baker's Yeast Mediated Reduction
A study by Fronza, Fuganti, and Serra (2009) explored the stereochemical course of baker's yeast-mediated reduction in substituted cinnamaldehydes. This research found that hydride addition to β-methylcinnamaldehydes preferentially yielded isomers of (3S)-3-phenylbutan-1-ol. The reduction of (E)-2,3-dimethylcinnamaldehyde produced a mixture of stereoisomers with significant enantioselectivity, demonstrating the compound's potential in stereochemical synthesis processes (Fronza, Fuganti, & Serra, 2009).
Antituberculosis Activity
Omel’kov, Fedorov, and Stepanov (2019) synthesized new 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols, highlighting one compound in its final stage of clinical trials for antituberculosis treatment. This underscores the compound's relevance in medicinal chemistry and drug development (Omel’kov, Fedorov, & Stepanov, 2019).
Magnetic Non-Equivalence Studies
Casy and Ison (1969) investigated the acid-catalyzed elimination of 2-t-butyl-4-dimethylamino-1-phenylbutan-2-ol and its o-chloro analogue. Their research provided insights into magnetic non-equivalence in chemical structures, contributing to the understanding of molecular behavior in magnetic fields (Casy & Ison, 1969).
Photolysis and Mechanism of Reactions
Blunt, Coxon, Robinson, and Schuyt (1983) researched the photolysis of (E)-1-Aryl-3-methyl-3-phenylbut-1-enes, which provided valuable information on the reaction mechanisms and photolysis processes in organic chemistry. This study contributes to the understanding of light-induced chemical reactions (Blunt, Coxon, Robinson, & Schuyt, 1983).
Fragrance Material Review
Scognamiglio, Jones, Letizia, and Api (2012) conducted a toxicologic and dermatologic review of 3-methyl-1-phenylbutan-2-ol, a related compound, when used as a fragrance ingredient. This research is crucial for understanding the safety and applications of similar compounds in the fragrance industry (Scognamiglio, Jones, Letizia, & Api, 2012).
Safety and Hazards
特性
IUPAC Name |
2,3-dimethyl-3-phenylbutan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-11(2,12(3,4)13)10-8-6-5-7-9-10/h5-9,13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJMXXBYYNZGLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



